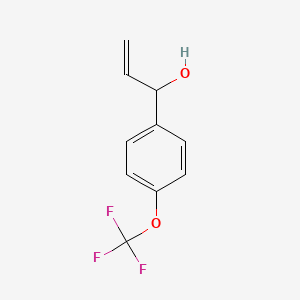

1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol, also known as 4-TFMPP, is a synthetic compound belonging to the phenylpropanolamine class of drugs. It is commonly used as a stimulant in laboratory experiments, as well as in the pharmaceutical industry. 4-TFMPP has a range of applications in different scientific fields, including neuroscience, pharmacology, and biochemistry. This article will provide an overview of 4-TFMPP, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Electrochromic Devices

The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles , which are promising anodic materials for electrochromic devices . These devices can change their color reversibly upon applying various potentials or undergoing a redox process . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

Synthesis of Pyrrole Derivatives

The compound is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles . The pyrrole ring is added in one step using the Paal-Knorr method . These pyrrole derivatives are part of many natural compounds as well as synthetic biologically active molecules .

Synthesis of Biguanide Derivatives

The compound can be used in the synthesis of biguanide derivatives . Biguanides have a wide range of applications in medicinal chemistry due to their antidiabetic, antibacterial, antimalarial, and anticancer properties.

Mécanisme D'action

Target of Action

Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase (seh) .

Mode of Action

It’s worth noting that compounds with a 4-(trifluoromethoxy)phenyl fragment have been shown to inhibit seh, potentially acting via the formation of additional hydrogen bonds in the active site of the enzyme .

Biochemical Pathways

The inhibition of seh can affect the metabolism of epoxyeicosatrienoic acids (eets), which are involved in various physiological processes such as inflammation, blood pressure regulation, and angiogenesis .

Pharmacokinetics

One of the metabolites of a similar compound has been shown to inhibit cyp3a in a competitive manner as well as via mechanism-based inhibition, which could potentially influence the pharmacokinetics of the parent compound .

Result of Action

The inhibition of seh can lead to an increase in the levels of eets, which have anti-inflammatory, vasodilatory, and angiogenic effects .

Propriétés

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9,14H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWGUMJLCGZKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.